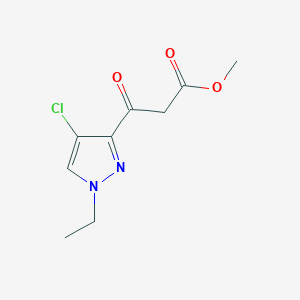

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

Übersicht

Beschreibung

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro group at the 4-position and an ethyl group at the 1-position of the pyrazole ring, along with a propionic acid methyl ester moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloro-1-ethyl-1H-pyrazole as the starting material.

Reaction Steps:

Halogenation: The starting material undergoes halogenation to introduce the chloro group at the 4-position.

Esterification: The propionic acid moiety is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the chloro group or other functional groups present in the molecule.

Substitution: Substitution reactions can be performed at the pyrazole ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Compounds with similar pyrazole structures have shown promise as anticancer agents. Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), potentially useful in treating androgen-dependent cancers such as prostate cancer .

- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties. The ability to modify the substituents on the pyrazole ring allows for the enhancement of biological activity, making these compounds candidates for anti-inflammatory drug development .

- Antimicrobial Properties : There is growing interest in the antimicrobial potential of pyrazole derivatives. Studies suggest that structural modifications can lead to enhanced efficacy against various pathogens, indicating a pathway for developing new antibiotics .

Mechanistic Studies

Understanding the interaction of 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester with biological systems is crucial. Mechanistic studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.

- Cell Line Studies : Testing the compound's effects on various cancer cell lines to determine cytotoxicity and mechanism of action.

Such studies are essential for establishing safety and efficacy profiles before clinical applications .

Case Studies and Recent Research Findings

Recent studies have focused on synthesizing new pyrazole derivatives, including this compound, showcasing:

- Synthesis Techniques : Innovative methods such as one-pot reactions and cyclization strategies have been developed to enhance yield and efficiency in synthesizing pyrazole derivatives .

- Biological Testing : Various studies have reported on the anticancer and anti-inflammatory effects of synthesized derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Wirkmechanismus

The mechanism by which 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-propionic acid

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid

Uniqueness: 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is unique due to its specific structural features, such as the presence of the oxo group and the methyl ester moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester (commonly referred to as the compound) is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 218.64 g/mol. Its structure features a chloro-substituted pyrazole ring, which is known to influence biological activity significantly.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. For this compound, the synthesis pathway can be outlined as follows:

- Formation of the Pyrazole Ring : The reaction of 4-chloro-1-ethyl-3-ketone with hydrazine yields the pyrazole framework.

- Esterification : The resulting acid can be converted to its methyl ester form using methanol and an acid catalyst.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, the compound has shown selective inhibition of cancer cell proliferation:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including HCT116 (colon cancer) and HEK293 (normal human cells).

- Inhibitory Concentration (IC50) : The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against HCT116 cells while sparing normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : Staining assays revealed nuclear disintegration in treated cancer cells, suggesting apoptosis.

- Targeting Signaling Pathways : The compound may act through pathways involving heat shock proteins (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. Modifications at specific positions on the pyrazole ring can enhance or reduce potency:

| Compound Variant | IC50 (mg/mL) | Observed Activity |

|---|---|---|

| Compound 7a | 0.12 | Highest activity |

| Compound 7g | 0.12 | Highest activity |

| Compound 7d | 0.81 | Lowest activity |

This table summarizes the potency of various derivatives, indicating that specific substitutions can significantly influence biological outcomes .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against meprin α and β, which are metalloproteinases implicated in cancer progression:

Eigenschaften

IUPAC Name |

methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-12-5-6(10)9(11-12)7(13)4-8(14)15-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJLQPANUOPTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.